1-(2-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Medicinal chemistry Physicochemical profiling Lead optimization

1-(2-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1314649-43-8) is a disubstituted aryl cyclopropane carboxylic acid building block characterized by a 1,1-cyclopropane scaffold bearing a 2-fluoro-4-methoxyphenyl substituent and a free carboxylic acid functionality (C₁₁H₁₁FO₃, MW 210.20 g/mol). The compound incorporates two pharmacokinetically influential features within a single small-molecule framework: an aryl fluorine atom (enhancing metabolic stability and modulating lipophilicity) and a para-methoxy group (contributing hydrogen-bond acceptor capacity and electronic tuning), both anchored to a conformationally constrained cyclopropane ring.

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
Cat. No. B12074060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC11H11FO3
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2(CC2)C(=O)O)F
InChIInChI=1S/C11H11FO3/c1-15-7-2-3-8(9(12)6-7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
InChIKeyKCOHVMYHHNYHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid: Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-(2-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1314649-43-8) is a disubstituted aryl cyclopropane carboxylic acid building block characterized by a 1,1-cyclopropane scaffold bearing a 2-fluoro-4-methoxyphenyl substituent and a free carboxylic acid functionality (C₁₁H₁₁FO₃, MW 210.20 g/mol) . The compound incorporates two pharmacokinetically influential features within a single small-molecule framework: an aryl fluorine atom (enhancing metabolic stability and modulating lipophilicity) and a para-methoxy group (contributing hydrogen-bond acceptor capacity and electronic tuning), both anchored to a conformationally constrained cyclopropane ring . Commercially available at 98% purity from research chemical suppliers, this building block serves as a versatile intermediate for amide, ester, and heterocycle construction in medicinal chemistry programs .

Why In-Class Aryl Cyclopropane Carboxylic Acids Cannot Be Interchanged: The Case for 1-(2-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid


Aryl cyclopropane carboxylic acids sharing the C₁₁H₁₁FO₃ formula are not functionally interchangeable. The specific 2-fluoro-4-methoxyphenyl substitution pattern on the 1,1-cyclopropane scaffold imparts a distinct combination of electronic character, lipophilicity, and hydrogen-bond acceptor topology that differs measurably from its nearest regioisomeric and functional analogs . Subtle changes in fluorine position (ortho vs. meta), cyclopropane attachment point (1-substituted vs. 2-substituted), or the presence/absence of the methoxy group alter computed LogP, topological polar surface area (TPSA), and hydrogen-bond acceptor count—parameters that directly influence passive permeability, solubility, and target engagement in downstream drug-like molecules [1]. A simple replacement with 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (lacking the methoxy group) or 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid (lacking fluorine) would introduce different electronic and steric profiles, potentially altering SAR trends and requiring re-optimization of synthetic routes [2]. The quantitative evidence below demonstrates where these differences become decisive for scientific selection.

Quantitative Differentiation Evidence: 1-(2-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid vs. Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. Non-Methoxylated Analog (CAS 306298-00-0)

The target compound possesses four hydrogen-bond acceptors (HBA = 4) compared to only two (HBA = 2) for the des-methoxy analog 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 306298-00-0), representing a 100% increase in HBA capacity [1]. This difference arises from the two additional oxygen lone-pair contributors in the para-methoxy substituent. Higher HBA count is directly relevant to aqueous solubility, target binding interactions, and compliance with Lipinski's Rule of Five in drug design.

Medicinal chemistry Physicochemical profiling Lead optimization

Topological Polar Surface Area (TPSA) Differentiation: Balancing Permeability vs. Solubility

The TPSA of 1-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is 46.5–46.53 Ų, which is 24.7% higher than the 37.3 Ų TPSA of the des-methoxy analog 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid [1]. While both values remain well below the commonly cited 140 Ų threshold for oral bioavailability, the 9.2 Ų difference places the target compound in a distinct TPSA bracket that favors modestly improved aqueous solubility without crossing the 60 Ų threshold associated with poor blood-brain barrier penetration. This positions the compound in an ADME 'sweet spot' that the des-methoxy comparator does not occupy.

ADME prediction Drug-likeness Permeability

Regioisomeric Differentiation: 1-Substituted vs. 2-Substituted Cyclopropane Scaffold and Downstream Synthetic Divergence

The target compound features a 1,1-disubstituted cyclopropane architecture (both aryl and carboxylic acid attached to the same cyclopropane carbon), whereas 2-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 2024173-24-6) is a 1,2-disubstituted cyclopropane bearing the aryl group and carboxylic acid on adjacent carbons [1]. These constitutional isomers share identical molecular formula (C₁₁H₁₁FO₃) and molecular weight (210.20 g/mol) but possess distinct InChI Keys (different connectivity), distinct SMILES strings, and importantly different synthetic derivatization vectors. The 1,1-disubstituted scaffold of the target compound provides a geminal substitution pattern that imposes different steric constraints and conformational preferences compared to the vicinal 1,2-substitution pattern of the regioisomer.

Synthetic chemistry Building block selection Scaffold design

Fluorine Positional Isomer Differentiation: Ortho-Fluoro vs. Meta-Fluoro Impact on Acidity and LogP

The ortho-fluoro substitution in the target compound (CAS 1314649-43-8) versus the meta-fluoro substitution in 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 936728-02-8) produces a measurable LogP difference of approximately 0.48 log units (target LogP ~1.95 vs. meta-fluoro isomer LogP ~1.47) . The ortho-fluoro placement introduces a through-space electronic interaction with the carboxylic acid group that is absent in the meta isomer, potentially lowering the carboxylic acid pKa via inductive electron withdrawal and influencing both solubility and reactivity in amide coupling reactions.

Electronic effects pKa modulation Fluorine chemistry

Dual Fluorine-Methoxy Substitution: Unique Electronic Profile vs. Mono-Substituted Analogs

The target compound is the only analog among close comparators that simultaneously presents an ortho-electron-withdrawing fluorine atom and a para-electron-donating methoxy group on the same phenyl ring. The des-fluoro analog 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 16728-01-1, MW 192.21, LogP 2.03) shows a higher LogP and lacks the metabolic stabilizing effect of fluorine, while the des-methoxy analog 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 306298-00-0, MW 180.18) shows lower TPSA (37.3 vs. 46.5 Ų) and reduced HBA count (2 vs. 4) [1][2]. This orthogonal electronic substitution pattern (σ-F electron-withdrawing, σ-OCH₃ electron-donating) provides a unique aryl electronic landscape that neither mono-substituted analog can replicate, offering a distinct reactivity profile for electrophilic aromatic substitution and cross-coupling chemistry.

Structure-activity relationships Electronic tuning Fragment-based design

Commercially Specified Purity and Procurement Readability vs. Custom-Synthesis-Only Analogs

The target compound is stocked at 98% purity with transparent pricing for 1 g quantity (CNY list price available) from Leyan (Product No. 1965137), providing immediate procurement accessibility . In contrast, the regioisomer 2-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 2024173-24-6) is listed at significantly higher cost (Enamine: $708.00 for 0.25 g, $2,858.00 for 5 g) [1], while the difluoro analog 2,2-difluoro-1-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 2229105-36-4) appears primarily available through custom synthesis channels [2]. The combination of specified purity, reasonable scale availability, and transparent pricing reduces procurement friction for hit-to-lead and lead optimization programs requiring multi-gram quantities.

Chemical procurement Quality specification Supply chain

Optimal Application Scenarios for 1-(2-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and HBA Capacity

When a medicinal chemistry program requires a cyclopropane carboxylic acid building block that balances moderate lipophilicity (LogP ~1.95) with enhanced hydrogen-bond acceptor capacity (4 HBA) for target engagement, the target compound is preferred over 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (HBA = 2, TPSA = 37.3 Ų), which may yield derived amides with insufficient solubility [1]. The para-methoxy group provides an additional H-bond acceptor site without excessively increasing TPSA beyond the 60 Ų CNS permeability threshold.

Scaffold-Hopping and Library Synthesis: 1,1-Disubstituted Cyclopropane Exit Vector Geometry

For library enumeration requiring a geminal (1,1-disubstituted) cyclopropane scaffold that projects the carboxylic acid-derived vector at a specific angle relative to the aryl ring, the target compound is mechanistically distinct from the 1,2-disubstituted regioisomer 2-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 2024173-24-6) . The constitutional isomerism yields non-interchangeable 3D molecular shapes that can differentially complement protein binding pockets.

Fluorine-Enabled Metabolic Stability Optimization with Retained Aryl Functionalization

In programs where both metabolic stabilization (via ortho-fluorine blocking of CYP-mediated oxidation) and aryl functionalization (via para-methoxy electronic tuning) are required simultaneously, the target compound uniquely provides both features on a single phenyl ring. Neither 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid (lacking fluorine, CAS 16728-01-1) nor 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (lacking methoxy, CAS 306298-00-0) can satisfy this dual requirement without additional synthetic steps [1][2].

Cost-Efficient Parallel SAR: Multi-Gram Procurement of a Specified-Purity Building Block

For hit-to-lead campaigns requiring parallel synthesis of 20–50 amide derivatives at 50–100 mg scale per analog, the target compound's commercial availability at 98% purity with multi-gram stocking and transparent pricing provides a practical procurement pathway . The regioisomeric comparator 2-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid, priced at $708 per 0.25 g, would be cost-prohibitive for such parallel efforts, while the difluoro analog requires custom synthesis lead times [3].

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